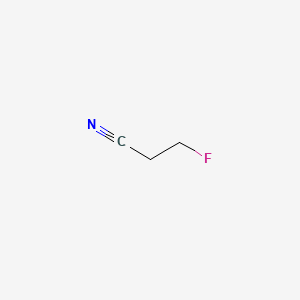

3-fluoropropanenitrile

Description

Significance of Organofluorine Compounds in Modern Chemical Sciences

Organofluorine compounds, which are organic molecules containing a carbon-fluorine bond, have become critically important in a wide array of scientific and technological fields. wikipedia.org The distinctive properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond, confer unique characteristics to these molecules. numberanalytics.com These characteristics often lead to enhanced metabolic stability and increased lipophilicity, properties that are highly desirable in drug design. numberanalytics.com Consequently, it is estimated that approximately 20% of all pharmaceuticals on the market are fluorinated compounds. nih.gov Notable examples of successful fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering medication atorvastatin (B1662188) (Lipitor). numberanalytics.com Beyond medicine, organofluorine compounds are integral to materials science, where they are used in the production of fluoropolymers with applications like non-stick coatings, and in agrochemicals, with over half of such products containing carbon-fluorine bonds. wikipedia.org The development of novel fluorinating agents continues to expand the possibilities for creating new organofluorine molecules with tailored properties. numberanalytics.com

Overview of Nitrile Functionality in Chemical Synthesis

The nitrile, or cyano, functional group (-C≡N) is a versatile and valuable component in organic synthesis. wikipedia.orgebsco.com Characterized by a carbon atom triple-bonded to a nitrogen atom, the nitrile group is highly polar and offers a reactive site for a variety of chemical transformations. numberanalytics.com This functionality is considered a "disguised" carboxylic acid, as it can be hydrolyzed to form amides and subsequently carboxylic acids. ebsco.com Nitriles are crucial intermediates in the synthesis of a wide range of nitrogen-containing compounds, including amines and ketones. fiveable.me Their synthesis can be achieved through several methods, such as the dehydration of amides and nucleophilic substitution reactions. ebsco.com The unique reactivity of the nitrile group, including its ability to undergo nucleophilic addition, reduction, and participate in cycloaddition reactions, makes it a powerful tool for constructing complex molecular architectures from simpler precursors. ebsco.comnih.gov

Historical Development and Evolution of 3-Fluoropropanenitrile Chemistry

The exploration of this compound (C₃H₄FN) chemistry is situated within the broader context of advancements in organofluorine chemistry. While a detailed historical timeline for this specific compound is not extensively documented in readily available literature, its development is inherently linked to the creation of methods for introducing fluorine into organic molecules. One documented synthesis of this compound involves the dehydration of 3-fluoropropionamide using phosphorus pentoxide (P₄O₁₀) at elevated temperatures. researchgate.net Another method describes its formation from the UV irradiation of 1-difluoramino-3-fluoropropane, which leads to dehydrofluorination. researchgate.net The study of this compound and other small fluorinated building blocks has been driven by their utility in creating more complex fluorinated molecules for pharmaceutical and agrochemical applications.

Scope and Academic Relevance of this compound as a Research Target

This compound serves as a significant research target due to its role as a versatile building block in organic synthesis. Its simple structure, combining a reactive nitrile group with a fluorine atom, makes it an attractive starting material for the synthesis of various fluorinated compounds. In medicinal chemistry, it is investigated as a precursor for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors. The presence of fluorine can modulate the biological activity of molecules, and researchers explore how incorporating the fluoropropylnitrile moiety affects properties like cytotoxicity and antimicrobial activity. For example, it has been noted in the context of structure-activity relationship studies, although it showed weak antitumor activity in one instance. The compound is also utilized in the production of specialty chemicals and materials. Its chemical reactivity allows for transformations such as oxidation to carboxylic acids, reduction to primary amines, and nucleophilic substitution reactions.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Synonyms | 3-Fluoropropionitrile | guidechem.com |

| CAS Number | 504-62-1 | sigmaaldrich.comguidechem.com |

| Molecular Formula | C₃H₄FN | guidechem.com |

| Molecular Weight | 73.07 g/mol | |

| InChI Key | UBAVIHIGWASOOU-UHFFFAOYSA-N | sigmaaldrich.com |

| Canonical SMILES | C(CF)C#N | guidechem.com |

| Purity | 95% | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FN/c4-2-1-3-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAVIHIGWASOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198442 | |

| Record name | Propionitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-62-1 | |

| Record name | Propanenitrile, 3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionitrile, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 3 Fluoropropanenitrile

Direct Fluorination Approaches

Direct fluorination methods aim to introduce a fluorine atom into the propanenitrile molecule. This can be accomplished through electrophilic, nucleophilic, or radical-mediated processes.

Electrophilic Fluorination with N-F Reagents

Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. wikipedia.org This method involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While elemental fluorine can be used, reagents containing a nitrogen-fluorine (N-F) bond are generally safer, more stable, and easier to handle. wikipedia.orgorganicreactions.org These N-F reagents, which can be neutral or cationic, possess varying degrees of fluorinating power. organicreactions.orgacsgcipr.org

The reactivity of N-F reagents is enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom, which decreases the electron density on the fluorine atom. wikipedia.org Commercially available and widely used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgacsgcipr.org The mechanism of electrophilic fluorination is still a subject of discussion, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org

| Reagent Type | Examples | Characteristics |

| Neutral N-F Reagents | N-Fluorosulfonamides, N-Fluorosulfonimides (e.g., NFSI) | Generally safer and easier to handle than elemental fluorine. organicreactions.org |

| Cationic N-F Reagents | Selectfluor®, N-fluoropyridinium salts | Often more powerful fluorinating agents due to the cationic nitrogen. wikipedia.org |

Nucleophilic Fluorination Techniques

Nucleophilic fluorination provides an alternative route to 3-fluoropropanenitrile, typically involving the displacement of a leaving group by a fluoride (B91410) ion. acsgcipr.org Common sources of fluoride ions include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides (e.g., TBAF). acsgcipr.org These reactions are often carried out in polar aprotic solvents like acetonitrile (B52724) or DMSO to enhance the nucleophilicity of the fluoride ion. acsgcipr.org

A significant challenge in nucleophilic fluorination is the low solubility and high basicity of many fluoride sources, which can lead to competing elimination reactions. ucla.edulibretexts.org To mitigate this, anhydrous conditions are often necessary. acsgcipr.org The development of reagents like tetrabutylammonium (B224687) bifluoride (TBABF) has provided a less basic and more effective alternative for nucleophilic fluorination of triflates, minimizing elimination byproducts. organic-chemistry.org

Radical and Photoredox-Catalyzed Fluorination Strategies

Radical fluorination offers a complementary approach to ionic fluorination methods. wikipedia.org This process involves the generation of a carbon-centered radical that then reacts with a fluorine atom source. wikipedia.org Historically, the use of highly reactive reagents like elemental fluorine or hypofluorites limited the application of this method. wikipedia.org However, the discovery that electrophilic N-F reagents can also serve as fluorine atom sources has led to a resurgence in radical fluorination research. wikipedia.org

Photoredox catalysis has emerged as a mild and efficient way to generate radicals for fluorination reactions. sigmaaldrich.comyoutube.com This technique utilizes a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process to generate the desired radical intermediate. sigmaaldrich.comyoutube.com This allows for the fluorination of various substrates under gentle reaction conditions. sigmaaldrich.com For instance, photoredox catalysis has been successfully employed for the synthesis of 3-fluoroindoles from N-arylamines substituted with a CF2I group, mediated by a ruthenium photocatalyst. nih.gov

Indirect Synthetic Pathways

Indirect methods for synthesizing this compound involve the chemical transformation of precursors that already contain a fluorine atom. These pathways often provide good yields and avoid the use of harsh fluorinating agents.

Dehydration of Fluorinated Amides

One of the most straightforward indirect methods for the preparation of this compound is the dehydration of 3-fluoropropionamide. A study reported the synthesis of 3-fluoropropionitrile in 71% yield by heating 3-fluoropropionamide with phosphorus pentoxide (P4O10) at temperatures ranging from 110-210 °C. researchgate.net This classical method effectively removes a molecule of water from the amide to form the corresponding nitrile.

Nucleophilic Substitution Reactions of Halogenated Precursors

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a versatile route to this compound. libretexts.orgmasterorganicchemistry.com This approach typically involves the reaction of a precursor containing a good leaving group, such as a halide or a sulfonate ester, with a cyanide nucleophile. For example, a 3-fluoropropyl halide can be reacted with a cyanide salt, such as sodium or potassium cyanide, to yield this compound. The efficiency of these SN2 reactions is influenced by factors such as the nature of the leaving group, the solvent, and the reaction temperature. While effective, the use of highly toxic cyanide reagents necessitates careful handling and waste disposal procedures.

Transformations Involving Fluorinated Amines

The transformation of fluorinated amines represents a viable pathway to this compound. One notable method involves the dehydrofluorination of 1-difluoramino-3-fluoropropane. Irradiation of cyclopropane (B1198618) with tetrafluorohydrazine (B154578) (N₂F₄) can produce a mixture of products, including 1-difluoramino-3-fluoropropane. This intermediate can then undergo dehydrofluorination from its excited state to yield this compound. researchgate.net

Another approach involves the synthesis of α-CF₃ and α-CF₂H amines through the aminofluorination of alkenes. rsc.org While not a direct synthesis of this compound, this method highlights the construction of fluorinated amine precursors. For instance, the aminofluorination of gem-difluoroalkenes and mono-fluoroalkenes using an electrophilic fluorine source like Selectfluor and acetonitrile as the nitrogen source can produce a variety of fluorinated amines. rsc.org Mechanistic studies suggest a single-electron oxidation/fluorine-abstraction/Ritter-type amination pathway. rsc.org These fluorinated amines could potentially be converted to the corresponding nitrile through subsequent oxidation and other transformations.

Furthermore, the synthesis of β-fluoro amines has been achieved with high enantio- and diastereoselectivity through the catalyzed addition of α-fluoro nitroalkanes to imines. nih.gov This method provides access to a broad range of enantioenriched β-fluoro amines, which could serve as chiral precursors for the synthesis of optically active this compound derivatives. nih.gov

Hydroamination of Perfluoroalkenes

| Perfluoroalkene | Reagent | Product |

| Perfluoropropylene | Ammonia (B1221849) in aqueous dioxane | α-hydroperfluoropropionitrile researchgate.net |

| Perfluoroisobutylene (B1208414) | Ammonia | 3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile (B3052065) researchgate.net |

Halogenation of Nitriles

Direct halogenation of nitriles is a less common but potential method for synthesizing fluorinated nitriles. Palladium-catalyzed ortho-selective C-H halogenation has been reported for benzyl (B1604629) nitriles, demonstrating the feasibility of selective halogenation in the presence of a nitrile group. nih.gov While this specific methodology focuses on aromatic C-H bonds, it opens the door for exploring similar catalytic systems for the direct fluorination of aliphatic nitriles.

A more traditional approach involves the dehydration of amides. For instance, 3-fluoropropionamide can be heated with phosphorus(V) oxide (P₄O₁₀) to yield this compound. researchgate.net This method, while not a direct halogenation of a nitrile, starts from a readily available fluorinated amide precursor.

| Starting Material | Reagent | Product | Yield |

| 3-Fluoropropionamide | P₄O₁₀ | This compound | 71% researchgate.net |

Advanced Synthetic Protocols

Recent advancements in synthetic chemistry offer more sophisticated approaches to the preparation of this compound, focusing on efficiency, selectivity, and sustainability.

Mechanistic Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for improving the yield and purity of this compound. This can involve a systematic variation of parameters such as temperature, solvent, and catalyst. For the synthesis of fluorinated nitriles, careful control is necessary to avoid side reactions like over-fluorination. Mechanistic modeling and machine learning can be integrated to efficiently optimize reaction parameters, as demonstrated in other chemical processes. nih.gov For instance, a Bayesian optimization algorithm could be employed to identify the optimal conditions with a minimal number of experiments. nih.gov

Stereoselective and Regioselective Synthesis Considerations

The development of stereoselective and regioselective methods is essential for synthesizing specific isomers of fluorinated compounds. For example, regioselective methods have been developed for the synthesis of other fluorinated heterocycles, such as 3-trifluoromethyl 1,2,4-triazoles and 4-fluoro-1,5-substituted-1,2,3-triazoles. rsc.orgchemrxiv.org These approaches often rely on photocatalysis or the use of synthetic surrogates for reactive intermediates. rsc.orgchemrxiv.org

In the context of this compound, stereoselective synthesis would be relevant if creating chiral derivatives. Methods for the stereoselective synthesis of mono-fluoroalkenes and other fluorinated molecules have been extensively reviewed and include techniques like hydrofluorination of alkynes and cross-coupling reactions. nih.govnih.gov The regioselective addition of an electrophilic iodine monofluoride (IF) species to alkenes, formed from the oxidation of iodine in the presence of an HF source, provides a route to 2-fluoroalkyl iodides, which are versatile building blocks. organic-chemistry.org Such strategies could be adapted to control the position of the fluorine atom in the synthesis of this compound precursors.

Green Chemistry Approaches in this compound Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msu.edusphinxsai.com These principles include waste prevention, maximizing atom economy, and using safer solvents and reagents. msu.eduresearchgate.net

For nitrile synthesis, traditional methods often involve highly toxic cyanide reagents. chemistryviews.orgtugraz.at Greener alternatives are being actively explored. One promising approach is the use of enzymes. A biocatalytic process has been developed that uses carboxylate reductase and aldoxime dehydratase to convert carboxylic acids into nitriles without the need for cyanide. tugraz.at This process operates at room temperature, saving energy and reducing hazardous waste. tugraz.at

Another green strategy is the use of safer solvents like water, polyethylene (B3416737) glycol (PEG), or supercritical carbon dioxide. sphinxsai.commatanginicollege.ac.in For example, a synthesis of adipic acid, a precursor to nylon, has been developed using a water-based system with hydrogen peroxide as a clean oxidant. matanginicollege.ac.in Similar aqueous or solvent-free conditions, potentially assisted by microwave irradiation, could be investigated for the synthesis of this compound to create more environmentally benign processes. researchgate.net The use of polymer-supported reagents can also simplify product purification and reduce waste. matanginicollege.ac.in

Mechanistic Investigations of 3 Fluoropropanenitrile Reactivity

Reactivity at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The fluorine atom at the 3-position further enhances this electrophilicity through its inductive electron-withdrawing effect.

Nucleophilic Addition Reactions

The electron-deficient carbon of the nitrile group in 3-fluoropropanenitrile is a prime target for nucleophilic addition. A variety of nucleophiles, including organometallic reagents, can add across the carbon-nitrogen triple bond. The general mechanism involves the attack of the nucleophile on the nitrile carbon, leading to the formation of an intermediate imine anion. This intermediate can then be protonated to yield an imine or undergo further reaction depending on the reaction conditions and the nature of the nucleophile.

The presence of the fluorine atom influences the reactivity of the nitrile group towards nucleophiles. Its strong electron-withdrawing effect increases the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.

Hydration and Hydrolysis Mechanisms

Under acidic or basic conditions, this compound can undergo hydration and subsequent hydrolysis. The nitrile group is less prone to hydrolysis than esters or amides but will react under strong conditions.

The mechanism of acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers results in the formation of an enol tautomer of an amide, which then rearranges to the more stable 3-fluoropropanamide. Further hydrolysis of the amide under more vigorous conditions yields 3-fluoropropanoic acid and ammonia (B1221849).

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water to form the enol of the amide, which tautomerizes to 3-fluoropropanamide. Continued reaction under basic conditions will lead to the formation of the carboxylate salt, 3-fluoropropanoate, and ammonia.

Reduction Pathways to Amines

The nitrile group of this compound can be reduced to a primary amine, 3-fluoropropylamine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

With a powerful reducing agent like LiAlH₄, the mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. The resulting dianion is then protonated during workup to yield the primary amine.

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The mechanism proceeds through the adsorption of both the nitrile and hydrogen onto the catalyst surface. A stepwise addition of hydrogen atoms across the triple bond occurs, leading to the formation of the primary amine.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Fluoropropylamine |

| Catalytic Hydrogenation (H₂/catalyst) | 3-Fluoropropylamine |

Oxidation Pathways to Carboxylic Acids and Amides

Oxidation of this compound can lead to the formation of 3-fluoropropanoic acid or 3-fluoropropanamide, depending on the reaction conditions and the oxidizing agent used. Strong oxidizing agents under harsh conditions can convert the nitrile directly to the carboxylic acid. Milder, more controlled oxidation can yield the amide. The conversion of nitriles to amides often proceeds via a controlled hydration mechanism as described previously.

Reactivity of the Fluoroalkyl Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoroalkanes generally unreactive towards nucleophilic substitution. chemguide.co.uk

Nucleophilic Substitution of the Fluorine Atom

Despite the strength of the C-F bond, nucleophilic substitution of the fluorine atom in this compound can occur under specific conditions, particularly in reactions where the fluorine is a good leaving group. masterorganicchemistry.com The reactivity is highly dependent on the nature of the nucleophile and the reaction conditions. In many standard nucleophilic substitution reactions, the C-F bond is difficult to break. chemguide.co.uk However, in certain contexts, such as nucleophilic aromatic substitution, fluorine can be an excellent leaving group due to its high electronegativity, which stabilizes the intermediate. masterorganicchemistry.com While this compound is not an aromatic system, this highlights that the reactivity of fluorine as a leaving group is context-dependent.

Research into the nucleophilic substitution of fluorine in aliphatic compounds like this compound is ongoing, with specific reagents and conditions being explored to facilitate this transformation. nih.gov

Influence of Fluorine on Adjacent Carbon Acidity

The presence of a highly electronegative fluorine atom significantly impacts the electronic properties of the this compound molecule. The primary mechanism for this influence is the negative inductive effect (-I effect), where the fluorine atom withdraws electron density from the adjacent carbon atoms. This electron withdrawal propagates along the carbon chain, affecting the acidity of the C-H bonds.

Specifically, the protons on the carbon atom adjacent to the fluorine (the C3 position) and, to a lesser extent, the protons on the carbon alpha to the nitrile group (the C2 position) are rendered more acidic compared to those in the non-fluorinated analogue, propanenitrile. The withdrawal of electron density by fluorine polarizes the C-H bonds, weakening them and facilitating proton abstraction by a base. The resulting carbanion is stabilized by this inductive effect. While the pKa of hydrogens alpha to a nitrile group is typically around 30, the presence of a β-fluorine atom is expected to lower this value. Studies on similar fluorinated compounds have shown that the introduction of a fluorine atom can systematically lower the pKa of nearby acidic protons. For instance, a fluorine atom in the β-position to an amine can lower the pKa of the amino group by approximately 1.7 pKa units. chimia.ch This effect diminishes with distance, meaning the influence on the C2 protons is less pronounced than on the C3 protons, but still significant compared to the unsubstituted alkane. core.ac.uk The acidity of alpha-hydrogens to carbonyl groups is well-documented to be in the range of pKa 19-21, a value that is significantly lowered from the typical alkane pKa of ~50 due to resonance stabilization of the resulting enolate. libretexts.orglibretexts.orgucalgary.ca While the nitrile group also activates alpha-protons, the additional inductive effect of a β-fluorine atom further enhances this acidity.

Radical Reactions Involving the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of up to 130 kcal/mol, making its cleavage challenging. nih.gov Consequently, radical reactions involving the homolytic cleavage of the C-F bond in this compound require highly energetic conditions or specialized reagents.

Recent advancements in synthetic chemistry have provided pathways for C-F bond activation under milder conditions. Visible light photoredox catalysis, for example, has emerged as a powerful tool for generating radical intermediates capable of cleaving C-F bonds. mdpi.comsemanticscholar.org These methods often proceed via the formation of a radical anion of the fluorinated substrate. In the case of this compound, single-electron reduction would lead to a radical anion, which could then fragment by eliminating a fluoride (B91410) ion to generate an alkyl radical. This radical could then be trapped by a suitable reagent.

Another strategy involves the use of highly reactive radical species to initiate C-F bond cleavage. For instance, metalloenzymes can generate potent oxidants, such as thiyl radicals, which are capable of initiating defluorination. nih.govnih.gov While direct radical-mediated C-F bond cleavage is difficult, processes like defluorinative functionalization can be achieved through mechanisms where radical intermediates facilitate the transformation without direct homolysis of the C-F bond in the initial step. nih.govacs.org For example, a radical could add to the nitrile group or abstract a hydrogen atom, leading to an intermediate where subsequent rearrangement or elimination results in C-F bond cleavage. Research on aryl fluorides has shown that photoinduced electron transfer can lead to the formation of aryl radical anions, which then undergo C-X bond cleavage. rsc.org While the C-F bond is the most difficult to break, this pathway is viable, demonstrating that radical chemistry can be harnessed for defluorination.

Electrophilic and Nucleophilic Character of the Molecule

The dual presence of the electron-withdrawing fluorine atom and the cyano group imparts a distinct electrophilic and nucleophilic character to this compound. The molecule possesses both electron-deficient centers (electrophilic sites) and an electron-rich lone pair (nucleophilic site).

Interactions with Lewis Acids

The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, making it a Lewis basic site. wikipedia.org It can, therefore, react with Lewis acids—electron-pair acceptors such as boron trifluoride (BF₃) or aluminum trichloride (B1173362) (AlCl₃)—to form Lewis acid-base adducts. wikipedia.orgacs.org In these adducts, the Lewis acid coordinates to the nitrogen atom. cdnsciencepub.com

This interaction has significant consequences for the molecule's reactivity. Coordination of the Lewis acid to the nitrile nitrogen enhances the electrophilicity of the entire cyano group. The carbon atom of the nitrile becomes significantly more electron-deficient and, therefore, more susceptible to attack by nucleophiles. Calorimetric studies on similar α,β-unsaturated nitriles have been used to measure the enthalpies of complexation with various Lewis acids, providing a quantitative measure of the interaction strength. cdnsciencepub.com Computational studies on Lewis acid adducts with nitriles, such as acetonitrile (B52724), show that complexation is often highly exothermic and can be used to control the reactivity of the Lewis acid. nih.gov This principle is widely used in organic synthesis to activate nitriles toward addition reactions.

Reactions with Carbon-Centered Nucleophiles and Electrophiles

As an Electrophile: this compound presents multiple electrophilic sites. The most prominent is the carbon atom of the nitrile group, which is inherently electrophilic due to the polarity of the carbon-nitrogen triple bond. As noted previously, this electrophilicity is further enhanced by coordination with a Lewis acid. Strong carbon-centered nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can attack this carbon. masterorganicchemistry.comlibretexts.orgucalgary.cachemguide.co.uk The initial addition forms an intermediate imine anion, which upon acidic workup, hydrolyzes to yield a ketone. masterorganicchemistry.comlibretexts.org

The carbon atom bearing the fluorine (C3) can also act as an electrophilic center in nucleophilic substitution reactions. However, the fluoride ion is a very poor leaving group due to the strength of the C-F bond, making such reactions difficult compared to those with other haloalkanes. savemyexams.com Nucleophilic substitution of fluoride is generally challenging and requires harsh conditions or specific catalysts. researchgate.net

As a Nucleophile: The alpha-protons at the C2 position, made acidic by the combined electron-withdrawing effects of the nitrile group and the β-fluorine, can be removed by a strong base to generate a carbanion. libretexts.orgucalgary.ca This carbanion is a potent carbon-centered nucleophile. It can react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to form new carbon-carbon bonds. This reactivity allows for the elaboration of the carbon skeleton, making this compound a potential building block in organic synthesis. The formation of this nucleophile is analogous to the generation of enolates from ketones and aldehydes. ualberta.ca

Intermolecular Interactions and Reaction Dynamics

The primary intermolecular forces at play are dipole-dipole interactions and London dispersion forces. libretexts.org The strong dipole-dipole forces are responsible for the relatively high boiling point of this compound compared to nonpolar molecules of similar molecular weight. These electrostatic interactions influence how molecules orient themselves in the liquid phase and in the transition state of a reaction. jocpr.comwikipedia.org For a reaction to occur, molecules must collide with sufficient energy and in the correct orientation. The strong dipolar nature of this compound means that solvent polarity will have a profound effect on reaction dynamics. Polar solvents can stabilize charged intermediates and transition states, potentially altering reaction rates and mechanisms. For instance, the rate of nucleophilic substitution reactions is highly dependent on the solvent's ability to solvate both the reactants and the transition state. nih.gov

Reaction Kinetics and Thermodynamic Studies

The rates and energetic profiles of reactions involving this compound are governed by its structure. Kinetic studies provide insight into reaction mechanisms, while thermodynamic data define the feasibility and energy changes of a reaction.

Reaction Kinetics: The kinetics of nucleophilic substitution reactions involving fluoroalkanes are well-studied. The C-F bond is the strongest carbon-halogen bond, making fluoroalkanes the least reactive in SN2 reactions compared to other haloalkanes. savemyexams.com The rate of substitution follows the trend C-I > C-Br > C-Cl >> C-F. For example, studies on neopentyl systems show that even for primary carbons, steric hindrance dramatically slows SN2 reactions, and the choice of leaving group (e.g., triflate vs. halides) has a massive impact on the rate. nih.gov Reactions involving the nitrile group, such as addition of Grignard reagents, are typically second-order, being first-order in both the nitrile and the Grignard reagent. masterorganicchemistry.com

Table 1: Factors Influencing Nucleophilic Substitution Rates on Haloalkanes

| Factor | Influence on Rate | Rationale | Citation |

|---|---|---|---|

| Leaving Group | I > Br > Cl >> F | C-X bond strength decreases down the group (C-F is strongest, C-I is weakest). | savemyexams.com |

| Nucleophile Strength | CN⁻ > OH⁻ > NH₃ > H₂O | Stronger nucleophiles react faster. | savemyexams.com |

| Steric Hindrance | Methyl > Primary > Secondary >> Tertiary | Less hindered electrophilic carbons are more accessible for nucleophilic attack in SN2 reactions. | nih.gov |

| Solvent | Polar aprotic solvents favor SN2 | Stabilize the transition state without solvating the nucleophile excessively. | nih.gov |

Table 2: Representative Carbon-Halogen Bond Enthalpies

| Bond | Average Bond Enthalpy (kJ/mol) | Citation |

|---|---|---|

| C-F | 492 | savemyexams.com |

| C-Cl | 324 | savemyexams.com |

| C-Br | 285 | savemyexams.com |

| C-I | 228 | savemyexams.com |

Kinetic Isotope Effects in Transformations

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes. wikipedia.org For reactions involving this compound, the substitution of hydrogen with deuterium (B1214612) (D) at specific positions can help distinguish between different mechanistic pathways, such as the E2, E1, and E1cB elimination mechanisms. iitk.ac.inwolfram.com

In the context of the dehydrofluorination of this compound to acrylonitrile, a primary KIE would be expected if the C-H bond at the C2 position is broken in the rate-determining step. The magnitude of the KIE (kH/kD) can provide information about the transition state structure. A large primary KIE (typically > 2) suggests a symmetric transition state where the proton is roughly halfway between the carbon and the abstracting base. core.ac.uk Conversely, a smaller KIE may indicate a more reactant-like or product-like transition state.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. For instance, an α-secondary KIE at the carbon bearing the fluorine atom could help to probe changes in hybridization at this center during the transition state.

While specific experimental KIE data for this compound reactions are not extensively documented in the literature, we can consider a hypothetical dehydrofluorination reaction to illustrate the utility of this method. The following table presents plausible KIE values for different proposed mechanisms of base-induced dehydrofluorination of this compound.

| Isotopically Labeled Position | Plausible kH/kD for E2 Mechanism | Plausible kH/kD for E1cB Mechanism | Mechanistic Implication |

|---|---|---|---|

| 2-d1-3-fluoropropanenitrile | ~5-7 | ~1 | A large KIE for the E2 mechanism indicates C-H bond cleavage in the rate-determining step. For the E1cB mechanism, the initial deprotonation is fast and reversible, leading to no significant KIE on the overall rate. |

| 3-d2-3-fluoropropanenitrile | ~1.0-1.1 | ~1.0-1.1 | A small secondary KIE suggests minimal change in the bonding environment at the C3 position in the transition state for both mechanisms. |

This table is illustrative and presents hypothetical data to demonstrate the application of KIEs in mechanistic studies of this compound.

Activation Energy Profiles of Key Reactions

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. libretexts.org Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for calculating the activation energy profiles of chemical reactions, providing detailed insights into the potential energy surface and the structure of transition states. bath.ac.uk For this compound, DFT calculations can be employed to map out the energy landscapes of competing reaction pathways, such as SN2 versus E2, and to understand the factors that influence the activation barriers. libretexts.orglibretexts.org

The activation energy for a reaction of this compound is influenced by several factors, including the nature of the attacking nucleophile or base, the solvent, and the electronic effects of the fluorine and nitrile substituents. The strong electron-withdrawing nature of both the fluorine atom and the nitrile group can significantly affect the stability of intermediates and transition states.

For example, in a nucleophilic substitution reaction where a nucleophile attacks the carbon bearing the fluorine atom (C3), the activation energy will be determined by the energy of the pentacoordinate transition state. pdx.edu In an elimination reaction, the activation energy will depend on the specific mechanism. In an E2 reaction, there is a single, concerted transition state, whereas an E1cB mechanism proceeds via a carbanionic intermediate, involving two transition states. wolfram.com

Computational studies can provide quantitative estimates of these activation barriers, helping to predict which reaction pathway is more favorable under a given set of conditions. The following table provides a hypothetical comparison of calculated activation energies for competing reaction pathways of this compound with a generic strong base.

| Reaction Pathway | Hypothetical Calculated Activation Energy (kcal/mol) | Key Features of the Transition State/Intermediate |

|---|---|---|

| E2 Elimination | 20-25 | A single, concerted transition state with partial C-H and C-F bond breaking and partial C=C double bond formation. |

| E1cB Elimination (first step, deprotonation) | 10-15 | Formation of a carbanion at the C2 position, stabilized by the adjacent nitrile group. This is the rate-determining step. |

| E1cB Elimination (second step, fluoride loss) | 5-10 | Loss of the fluoride ion from the carbanion intermediate. |

| SN2 Substitution at C3 | 25-30 | A pentacoordinate transition state at the C3 carbon. This pathway is likely to have a higher activation energy due to the primary nature of the substrate. |

This table is illustrative and presents hypothetical data from computational models to demonstrate how activation energy profiles can be used to analyze the reactivity of this compound.

By comparing the activation energies, a clearer picture of the most likely reaction mechanism emerges. In this hypothetical case, the E1cB pathway would be favored due to the lower activation barrier for the rate-determining deprotonation step, a consequence of the stabilizing effect of the nitrile group on the resulting carbanion.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Fluoropropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 3-fluoropropanenitrile, offering unambiguous structural confirmation through the analysis of different nuclei.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for identifying fluorine-containing compounds due to its high sensitivity and the wide range of chemical shifts. nih.govslideshare.net For this compound, the ¹⁹F NMR spectrum provides direct evidence of the fluorine atom's position on the propyl chain. The chemical shift for the fluorine atom in this compound is a key identifier. Generally, the chemical shifts for organofluorine compounds are reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu The specific chemical shift value helps to confirm that the fluorine is attached to the terminal carbon (C3).

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for mapping out the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum displays distinct signals for the two methylene (B1212753) groups (-CH₂-). The protons on the carbon adjacent to the fluorine atom (F-CH₂-) and the protons on the carbon adjacent to the nitrile group (-CH₂-CN) will appear as separate multiplets due to spin-spin coupling with each other and with the fluorine atom. The coupling between the fluorine and the adjacent protons (²JHF) and the protons on the next carbon (³JHF) provides definitive proof of the 3-fluoro substitution pattern.

In the ¹³C NMR spectrum, three distinct signals are expected, corresponding to the nitrile carbon (-C≡N), the carbon bonded to the fluorine (F-CH₂-), and the carbon adjacent to the nitrile group (-CH₂-CN). The carbon directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbon bearing the fluorine atom being significantly deshielded.

Below is a table summarizing typical NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (F-CH₂-) | 4.6 (approx.) | Triplet of triplets | ²JHF, ³JHH |

| ¹H (-CH₂-CN) | 2.7 (approx.) | Triplet of doublets | ³JHH, ³JHF |

| ¹³C (-C≡N) | 117 (approx.) | Singlet | - |

| ¹³C (F-CH₂-) | 78 (approx.) | Doublet | ¹JCF |

| ¹³C (-CH₂-CN) | 20 (approx.) | Doublet | ²JCF |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

Two-dimensional (2D) NMR techniques are employed to unequivocally establish the connectivity between atoms in the this compound molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the two methylene groups (F-CH₂- and -CH₂-CN), confirming that these protons are coupled to each other and thus are on adjacent carbon atoms. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the proton signals with the signals of the directly attached carbon atoms. youtube.comsdsu.edu An HSQC spectrum of this compound would show a correlation between the ¹H signal at approximately 4.6 ppm and the ¹³C signal around 78 ppm, and another correlation between the ¹H signal at about 2.7 ppm and the ¹³C signal near 20 ppm. This provides a direct link between the protons and their respective carbons.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding characteristics. up.ac.zapageplace.dewiley.com

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Nitrile Group (C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the region of 2240-2260 cm⁻¹. The exact position can give an indication of the electronic environment of the nitrile group.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration typically appears as a strong absorption in the IR spectrum in the range of 1000-1400 cm⁻¹. The high intensity is due to the large change in dipole moment during the vibration.

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene groups are observed in the region of 2800-3000 cm⁻¹. osti.gov

The following table lists the characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| C≡N | Stretch | 2250 | Strong, Sharp |

| C-F | Stretch | 1000-1400 | Strong |

| C-H (CH₂) | Stretch | 2800-3000 | Medium |

| CH₂ | Bend (Scissoring) | ~1450 | Medium |

This compound can exist in different spatial arrangements, or conformations, due to rotation around the C-C single bonds. These different conformers (e.g., anti and gauche) can have distinct vibrational frequencies. nih.govnih.gov By analyzing the vibrational spectra, often at different temperatures or in different phases (gas, liquid, solid), it is possible to identify the presence of multiple conformers. nih.gov The relative intensities of the bands corresponding to different conformers can provide information about their relative stabilities and the energy barriers to interconversion. nih.govnih.gov For instance, certain bands may appear or disappear upon crystallization, indicating that only one conformer is present in the solid state. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds. For this compound, with a monoisotopic mass of approximately 73.03 g/mol , various mass spectrometry techniques can provide detailed structural information. chemspider.com

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by providing highly accurate mass measurements. arxiv.org When applied to this compound (C₃H₄FN), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas.

A hypothetical table of high-resolution mass spectrometry data for this compound is presented below to illustrate the expected findings.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Theoretical m/z | Measured m/z | Mass Difference (ppm) | Proposed Formula | Fragment |

|---|---|---|---|---|

| 73.0328 | Value | Value | C₃H₄FN | [M]⁺ |

| 54.0263 | Value | Value | C₃H₃N | [M-HF]⁺ |

| 52.0344 | Value | Value | C₃H₂F | [M-HN]⁺ |

| 41.0262 | Value | Value | C₂H₃N | [M-CH₂F]⁺ |

| 33.0114 | Value | Value | CH₂F | [CH₂F]⁺ |

Note: The values in this table are illustrative and represent the type of data that would be obtained from an HRMS experiment. "M" denotes the molecular ion.

Tandem mass spectrometry (MS/MS) is a technique used to further investigate the structure of ions observed in a mass spectrum. nih.gov In an MS/MS experiment, a specific ion of interest (a precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. nih.gov This process provides detailed information about the connectivity of atoms within the precursor ion.

For this compound, an MS/MS experiment would typically start with the selection of the molecular ion ([C₃H₄FN]⁺) as the precursor. The fragmentation of this ion would yield a series of product ions. By analyzing the masses of these product ions, it is possible to deduce the structural arrangement of the precursor. For example, the observation of a neutral loss of 27 Da (corresponding to HCN) would strongly suggest the presence of a nitrile group. This technique is invaluable for distinguishing between structural isomers, which may have very similar single-stage mass spectra.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, as well as insights into how molecules pack together in the crystal lattice. youtube.com

As of the time of this writing, there is no publicly available experimental X-ray crystal structure for this compound. The compound is a liquid at room temperature, which would necessitate low-temperature crystallization techniques to obtain a single crystal suitable for X-ray diffraction analysis.

Should a crystal structure of this compound be determined, it would provide precise values for all intramolecular geometric parameters. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict these parameters. researchgate.net The tables below present illustrative predicted data for the key bond lengths, angles, and a dihedral angle of this compound, which would be expected to be in close agreement with experimental values from X-ray crystallography.

Table 2: Illustrative Predicted Bond Lengths for this compound

| Bond | Predicted Bond Length (Å) |

|---|---|

| C1-C2 | Value |

| C2-C3 | Value |

| C3-N | Value |

| C1-F | Value |

| C1-H | Value |

| C2-H | Value |

Table 3: Illustrative Predicted Bond Angles for this compound

| Angle | Predicted Bond Angle (°) |

|---|---|

| F-C1-C2 | Value |

| C1-C2-C3 | Value |

| C2-C3-N | Value |

| H-C1-C2 | Value |

| H-C2-C1 | Value |

Table 4: Illustrative Predicted Dihedral Angle for this compound

| Dihedral Angle | Predicted Dihedral Angle (°) |

|---|---|

| F-C1-C2-C3 | Value |

Note: The values in these tables are for illustrative purposes to show the type of data obtained from X-ray crystallography or computational modeling.

The analysis of the crystal structure would also reveal how molecules of this compound are arranged in the solid state and the nature of the intermolecular forces that govern this packing. In fluorinated organic molecules, interactions involving the fluorine atoms, such as dipole-dipole interactions and weak hydrogen bonds (C-H···F and C-H···N), are expected to play a significant role in the crystal packing. The nitrile group can also participate in dipole-dipole interactions and act as a hydrogen bond acceptor. Understanding these interactions is crucial for predicting the physical properties of the material.

Computational Chemistry Approaches to 3 Fluoropropanenitrile

Quantum Chemical Studies

Quantum chemical calculations offer a powerful avenue for understanding the intrinsic properties of 3-fluoropropanenitrile at the electronic level. These ab initio methods provide a foundational understanding of its structure and potential chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. wikipedia.orgnih.gov This method, which is based on the electron density distribution rather than the complex many-electron wavefunction, allows for the accurate and computationally efficient calculation of molecular properties. scispace.comspringerprofessional.de In principle, DFT is an exact theory, though in practice, approximations for the exchange-correlation functional are necessary. wikipedia.orgscispace.com

For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry and determining its ground-state energy. nih.govnih.gov These calculations can reveal key energetic properties such as ionization potential and electron affinity, which are crucial for understanding its redox behavior. nih.gov The choice of basis set, such as the triple-ζ-valence with polarization and diffusion functions (def2-TZVPD), is critical for achieving accurate results. nih.gov

| Property | Description | Relevance to this compound |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Provides a baseline for comparing the stability of different conformers and reaction products. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's propensity to be oxidized. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the molecule's ability to be reduced. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger gap generally suggests higher kinetic stability and lower chemical reactivity. nih.gov |

Calculation of Electrostatic Potential Maps for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools derived from quantum chemical calculations that illustrate the charge distribution within a molecule. numberanalytics.comuni-muenchen.de They are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP at a given point is the energy of interaction between a positive point charge and the molecule's electron cloud and nuclei. uni-muenchen.de

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. numberanalytics.comresearchgate.net For this compound, the MEP map would likely highlight the nitrogen atom of the nitrile group as a region of negative potential, making it a likely site for interaction with electrophiles. Conversely, the carbon atom of the nitrile group and the carbon atom bonded to the fluorine would be expected to show positive potential, indicating their susceptibility to nucleophilic attack.

Transition State Analysis of Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.comdalalinstitute.com Computational methods, particularly DFT, are extensively used to locate and characterize transition state structures. numberanalytics.com The analysis of a transition state's geometry and energy provides crucial insights into the reaction pathway and the factors that govern its rate. numberanalytics.comnumberanalytics.com

For reactions involving this compound, such as nucleophilic substitution or addition to the nitrile group, transition state analysis can elucidate the step-by-step process. By calculating the activation energy—the energy difference between the reactants and the transition state—chemists can predict the feasibility and kinetics of a reaction. numberanalytics.com Computational approaches can also be used to explore different possible reaction pathways and determine the most favorable one. smu.edu

| Reaction Phase | Description |

| Contact Phase | Initial van der Waals interactions between reactants. smu.edu |

| Preparation Phase | Reactants undergo geometric and electronic changes to prepare for bond formation/breaking. smu.edu |

| Transition State Phase | The critical point of the reaction where bonds are actively being formed and broken. smu.edu |

| Product Adjustment Phase | The newly formed products relax to their equilibrium geometries. smu.edu |

| Separation Phase | The products move apart from each other. smu.edu |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with a high degree of accuracy. d-nb.inforsc.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov

For this compound, theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can aid in the interpretation of experimental spectra and the confirmation of its structure. nih.gov The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.govmdpi.com Comparing calculated and experimental chemical shifts can help to identify the correct isomeric or conformational structure of a molecule. mdpi.com Recent advancements, including the use of machine learning models trained on DFT data, are further improving the speed and accuracy of NMR predictions. rsc.org

Molecular Dynamics (MD) Simulations

While quantum chemical methods provide detailed electronic information, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govmdpi.com

Investigation of Solvent Effects on Reactivity and Conformation

The solvent can have a profound impact on the reactivity and conformational preferences of a molecule. mdpi.comresearchgate.net MD simulations are an ideal tool for exploring these solvent effects at an atomic level. osti.gov By explicitly modeling the solvent molecules around this compound, MD simulations can capture specific solute-solvent interactions, such as hydrogen bonding, and their influence on the molecule's behavior. mdpi.com

These simulations can reveal how the solvent shell structure affects the accessibility of reactive sites and the stability of different conformers. mdpi.comnih.gov For instance, the conformational equilibrium of this compound might shift in different solvents due to varying dipole-dipole interactions. MD simulations can also be used to calculate the potential of mean force for a reaction in solution, providing insights into the solvent's role in modifying the reaction's energy barrier. This information is crucial for understanding and predicting chemical reactions in a realistic chemical environment. beilstein-journals.orgfrontiersin.org

| Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability. mdpi.com |

| Radius of Gyration (Rg) | A measure of the molecule's compactness, which can change with conformation. mdpi.com |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute, revealing the structure of the solvation shell. mdpi.com |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent, which can influence reactivity. frontiersin.org |

Dynamic Behavior and Conformational Landscapes

The dynamic behavior of this compound is significantly influenced by the rotational freedom around its carbon-carbon single bonds and the electrostatic interactions involving the highly electronegative fluorine atom and the nitrile group. Computational methods, particularly Molecular Dynamics (MD) simulations, are instrumental in exploring the conformational landscapes of this molecule.

MD simulations can model the movement of atoms in this compound over time by solving Newton's equations of motion. These simulations provide insights into how the molecule behaves in different environments, such as in various solvents. For instance, simulating the molecule in both polar aprotic and protic solvents can reveal the influence of the solvent on the molecule's conformational preferences and reaction kinetics. The simulations track the trajectory of each atom, allowing for the analysis of bond rotations and the identification of stable and transient conformations.

The conformational landscape is typically represented by a potential energy surface (PES), which maps the potential energy of the molecule as a function of its geometric parameters, such as dihedral angles. For this compound, the key dihedral angles are F-C1-C2-C3 and C1-C2-C3-N. By systematically rotating these bonds and calculating the energy at each step using quantum mechanical methods, a detailed PES can be constructed. The minima on this surface correspond to the most stable conformers (e.g., anti and gauche forms), while the saddle points represent the transition states between them.

Research findings from computational studies indicate that the fluorine and nitrile groups' interaction dictates the primary conformational preferences. The gauche and anti conformers, arising from rotation around the C2-C3 bond, exhibit distinct energy levels and dipole moments, which in turn affect their populations at thermal equilibrium and their spectroscopic signatures.

| Conformer | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Key Dihedral Angle (F-C1-C2-C3) |

|---|---|---|---|

| Anti | 0.00 | 1.8 | ~180° |

| Gauche | 0.55 | 3.5 | ~60° |

Advanced Computational Methodologies

To achieve higher accuracy and address the behavior of this compound in more complex scenarios, advanced computational methodologies are employed. These include hybrid quantum mechanics/molecular mechanics (QM/MM) approaches and the application of machine learning.

For studying this compound in a complex environment, such as interacting with a biological macromolecule or within a solvent matrix, a full quantum mechanical (QM) treatment of the entire system is often computationally prohibitive. Combined QM/MM methods offer a solution by partitioning the system into two regions. nih.govnih.gov

The chemically active part, such as the this compound molecule and its immediate interaction partners, is treated with a high-level, accurate QM method. nih.gov The remainder of the system, for example, the bulk solvent or the non-active parts of a protein, is treated using a less computationally expensive molecular mechanics (MM) force field. nih.govrutgers.edu The key to the QM/MM approach is the careful handling of the interaction between the QM and MM regions. rutgers.edu

This hybrid approach allows for the accurate modeling of electronic effects, such as polarization and charge transfer, within the reactive center, while still accounting for the steric and electrostatic influence of the larger environment. nih.gov For this compound, a QM/MM simulation could model its binding to an enzyme active site, providing detailed insight into the binding affinity and the mechanism of interaction. nih.gov The QM/MM + DPRc (Deep Potential Correction) model is an example of an advanced method that improves the accuracy of interactions between the QM and MM regions. rutgers.edu

Machine learning (ML) and cheminformatics are rapidly emerging as powerful tools in computational chemistry for predicting molecular properties, bypassing the need for extensive quantum chemical calculations. mit.edunih.gov These approaches use algorithms to learn from existing chemical data and make predictions for new, un-synthesized molecules. researchgate.net

In the context of this compound, cheminformatics involves representing the molecule using numerical descriptors. These can range from simple counts of atoms and bonds to more complex topological and electronic indices. researchgate.net These descriptors serve as the input for ML models. researchgate.net For instance, a model could be trained on a large dataset of fluorinated compounds with known properties (e.g., boiling point, solubility, reactivity). Once trained, the model can predict these properties for this compound with high speed and reasonable accuracy. arxiv.org

Directed message-passing neural networks (D-MPNNs) are a state-of-the-art deep learning architecture that has shown excellent performance in predicting a wide range of molecular properties. mit.edu Such models can be used to forecast the outcomes of reactions involving this compound or to screen for potential applications based on its predicted properties. mit.eduarxiv.org

| ML Model Type | Input Data (Features) | Predicted Property | Potential Application for this compound |

|---|---|---|---|

| Random Forest (RF) | Cheminformatics Descriptors (e.g., RDkit, Mordred) arxiv.org | Physicochemical Properties (e.g., boiling point, logP) | Rapid screening for environmental fate. |

| Gradient Boosting (GBRT) | Molecular Fingerprints arxiv.org | Reactivity, Reaction Yield | Optimizing synthetic routes. |

| D-MPNN mit.edu | Molecular Graph | Spectra (IR, NMR), Biological Activity | Aiding in structural characterization and drug discovery. |

Validation of Computational Models with Experimental Data

The credibility of any computational model hinges on its validation against experimental results. nih.gov For this compound, this involves comparing calculated properties with those measured in the laboratory. This validation process is crucial for ensuring the predictive power and accuracy of the computational methods used. nih.gov

A common validation strategy is to compare computed spectroscopic data with experimental spectra. For example, the vibrational frequencies calculated using Density Functional Theory (DFT) can be compared to the peaks observed in an experimental Infrared (IR) spectrum. The nitrile (C≡N) stretch is expected near 2240 cm⁻¹, while C-F stretches typically appear in the 1000–1300 cm⁻¹ range. Agreement between the calculated and experimental spectra provides confidence in the computed molecular geometry and electronic structure.

Similarly, kinetic data from simulations can be validated against experimental measurements. For instance, the energy barrier for a reaction involving this compound, calculated using transition state theory, can be compared with the activation energy derived from experimental reaction rates (e.g., via Arrhenius plots). The validation may also extend to comparing predicted and measured physical properties, such as dimensional changes or deflections under certain conditions, a process that has been demonstrated in other material science contexts. nih.gov When discrepancies arise, they can guide the refinement of the computational model, for instance, by choosing a more appropriate level of theory or a more refined basis set. This iterative process of prediction and validation is fundamental to developing robust and reliable computational models. arxiv.orgresearchgate.net

Applications of 3 Fluoropropanenitrile As a Key Synthon in Organic Synthesis

Role in Specific Chemical Transformations:The principles of multicomponent reactions (MCRs) and 1,3-dipolar cycloadditions are well-documented.taylorfrancis.comwikipedia.orgorganic-chemistry.orgtcichemicals.comNitriles can, in principle, act as dipolarophiles in cycloaddition reactions.organic-chemistry.orgHowever, the search did not yield specific research papers or data demonstrating the use of 3-fluoropropanenitrile as a precursor in MCRs or as a substrate in 1,3-dipolar cycloadditions.

Due to the absence of specific data and research findings for this compound within the requested synthetic applications, generating the detailed article with data tables as instructed is not feasible at this time.

Functionalization through Cross-Coupling Reactions

This compound, with its aliphatic structure, does not directly participate as a primary partner in typical cross-coupling reactions such as Suzuki, Heck, or Sonogashira, which generally require an aryl or vinyl halide/triflate. However, its derivatives can be strategically designed to undergo these powerful carbon-carbon bond-forming reactions. For instance, the introduction of a halide or a triflate group onto a molecule synthesized from this compound would render it a suitable substrate for such transformations.

The general mechanisms for these reactions are well-established:

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. wikipedia.org The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Heck Reaction: This reaction couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org The mechanism involves oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

While direct examples involving this compound are not prevalent in the literature, the functionalization of related fluorinated structures highlights the potential. For example, Sonogashira cross-coupling has been successfully applied to 5- and 6-bromo-3-fluoro-2-cyanopyridines to introduce alkyne moieties, demonstrating that a cyano- and fluoro-substituted scaffold can be compatible with these reaction conditions. soton.ac.uk This suggests that if this compound were incorporated into a larger molecule containing a suitable leaving group, it could be further elaborated using cross-coupling chemistry.

Table 1: Overview of Major Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Key Mechanistic Steps |

| Suzuki Coupling | Organoboron compound + Organohalide/Triflate | Palladium complex + Base | Oxidative addition, Transmetalation, Reductive elimination |

| Heck Reaction | Alkene + Unsaturated Halide/Triflate | Palladium complex + Base | Oxidative addition, Migratory insertion, β-Hydride elimination |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium complex + Copper(I) salt + Base | Oxidative addition, Transmetalation, Reductive elimination |

Development of Advanced Materials Precursors

Role in Polymer Synthesis

Although this compound is not typically used as a direct monomer in polymerization reactions, its functional groups offer significant potential for its use as a precursor in the synthesis of specialized monomers or as a building block for modifying existing polymers. Synthetic polymers are crucial materials in modern life, and their properties can be tailored by adjusting factors like molecular weight and chemical composition. libretexts.org

The nitrile group is a versatile functional handle that can be chemically modified within a polymer chain. For example, in polymers like polyacrylonitrile, the nitrile groups can undergo reactions such as hydrolysis, reduction, or cycloaddition to introduce new functionalities and alter the polymer's properties. google.com Similarly, this compound could be used to synthesize more complex monomers containing the fluoropropyl group, which could then be polymerized. The presence of fluorine in the resulting polymer would be expected to impart properties such as increased thermal stability, chemical resistance, and hydrophobicity.

Contribution to Specialty Chemical Production

This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. The combination of a reactive nitrile group and an electron-withdrawing fluoroalkyl chain makes it a versatile building block. Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

One area of application is in the synthesis of fluorinated heterocyclic compounds. For instance, fluorinated benzonitriles are key precursors for the synthesis of fluorinated 3-aminobenzofurans, which are scaffolds of interest in medicinal chemistry. nih.gov While this example does not directly use this compound, it illustrates the utility of fluorinated nitriles in constructing complex, high-value molecules. The reactivity of the nitrile group in this compound allows for its conversion into various other functionalities, enabling the construction of diverse fluorinated target molecules.

Intermediary in Fluorinated Analogue Synthesis

Design and Synthesis of Amino-Fluorinated Derivatives

A significant application of this compound is its role as a precursor to amino-fluorinated derivatives, particularly 3-fluoropropylamine. The synthesis of fluorinated amines is of great interest due to their potential applications in pharmaceuticals and agrochemicals, where the introduction of fluorine can enhance metabolic stability and binding affinity. nih.govresearchgate.net

The most common method for converting a nitrile to a primary amine is through reduction. youtube.com This can be achieved using various reducing agents.

Common Methods for Nitrile Reduction:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an ether solvent, followed by an aqueous workup. youtube.comchemguide.co.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. youtube.comchemguide.co.uk This approach is often more economical for large-scale synthesis. The reaction can be performed in the presence of ammonia (B1221849) to minimize the formation of secondary amine byproducts. google.com

Borane Reagents: Borane-tetrahydrofuran complex (BH₃-THF) can also be used for the reduction of nitriles to amines. youtube.com

The resulting 3-fluoropropylamine is a valuable building block for the synthesis of more complex fluorinated molecules. The primary amine group can be further functionalized through a wide range of reactions, including amidation, alkylation, and reductive amination, allowing for the incorporation of the fluoropropyl moiety into diverse molecular scaffolds.

Table 2: Reagents for the Reduction of this compound to 3-Fluoropropylamine

| Reducing Agent | Typical Conditions | Advantages |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | High reactivity and efficiency |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst, elevated temperature and pressure | Economical, suitable for large scale |

| Borane-Tetrahydrofuran (BH₃-THF) | THF solvent | Milder conditions compared to LiAlH₄ |

Strategies for Selective Functionalization of the Nitrile Group

The nitrile group of this compound is a versatile functional group that can be selectively transformed into a variety of other functionalities, providing access to a range of fluorinated building blocks. chemguide.co.uk

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-fluoropropanoic acid. This transformation is useful for introducing a fluorinated carboxylic acid moiety into a molecule. Biocatalytic methods using nitrile hydratase and amidase enzymes have also been developed for the hydrolysis of nitriles under mild conditions. researchgate.net

[3+2] Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile N-oxides or nitrilimines. mdpi.commdpi.com This reaction provides a direct route to five-membered heterocyclic rings. For example, the reaction of a nitrile with a nitrile N-oxide yields a Δ²-isoxazoline, a scaffold found in various biologically active compounds. mdpi.com Similarly, reaction with a nitrilimine can produce 1,2,4-triazoles. mdpi.comnih.gov These reactions are often highly regioselective and proceed with high atom economy. The electron-withdrawing nature of the adjacent fluorinated carbon in this compound can influence the reactivity and regioselectivity of these cycloadditions.

These selective transformations of the nitrile group significantly expand the synthetic utility of this compound, allowing it to serve as a versatile precursor for a wide array of fluorinated compounds.

Comparative Studies and Structure Reactivity Relationships of 3 Fluoropropanenitrile and Its Analogues

Electronic and Steric Effects of Fluorine Substitution